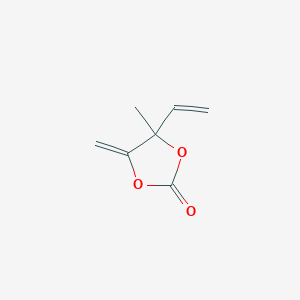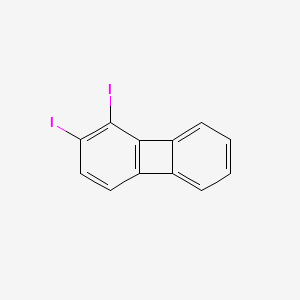![molecular formula C8H10ClNO4 B12548910 1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 144602-10-8](/img/structure/B12548910.png)
1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The addition of a 4-chlorobutanoyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-chlorobutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the 4-chlorobutanoyl group, has different chemical properties and biological activities.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have been studied for their inhibitory activity on carbonic anhydrase isoenzymes and have different biological profiles compared to this compound.
Pyrrolidine-2,3-diones: These compounds are known for their antibacterial activity and have been investigated as inhibitors of penicillin-binding proteins.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
144602-10-8 |
|---|---|
Molecular Formula |
C8H10ClNO4 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobutanoate |
InChI |
InChI=1S/C8H10ClNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 |
InChI Key |
DJPRBBGYAQOVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


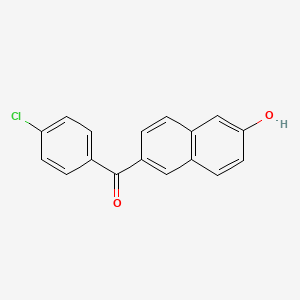
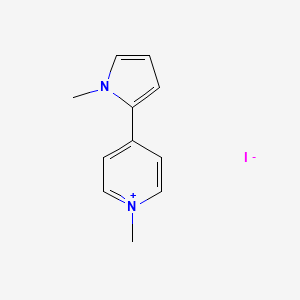
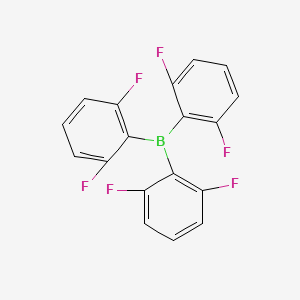
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
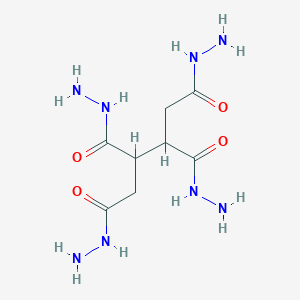
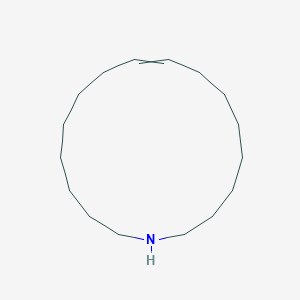
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)

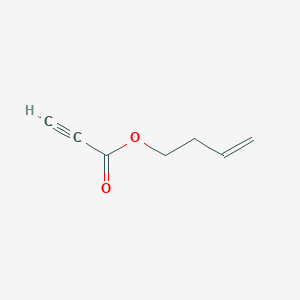
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
